molecular formula C24H25N3O2 B14939611 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide

Cat. No.: B14939611
M. Wt: 387.5 g/mol
InChI Key: BJGRRPCLCUEVFJ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Attachment of the carbazole moiety: This step may involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Introduction of the methoxyethyl group: This can be done through alkylation reactions.

    Formation of the carboxamide group: This usually involves amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-4-carboxamide derivatives: These compounds share the indole core and carboxamide group.

    Carbazole derivatives: Compounds with the carbazole moiety.

    Methoxyethyl-substituted compounds: Compounds with the methoxyethyl group.

Uniqueness

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-4-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-29-15-14-27-13-12-17-19(8-5-11-22(17)27)24(28)26-21-10-4-7-18-16-6-2-3-9-20(16)25-23(18)21/h2-3,5-6,8-9,11-13,21,25H,4,7,10,14-15H2,1H3,(H,26,28)

InChI Key

BJGRRPCLCUEVFJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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